5-Amino-4-methylthiophene-3-carboxylic acid
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Overview
Description
5-Amino-4-methylthiophene-3-carboxylic acid: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gewald Reaction: This is a common method for synthesizing aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for 5-Amino-4-methylthiophene-3-carboxylic acid typically involve scalable and efficient synthetic routes such as the Gewald reaction, which can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes or tetrahydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the amino group can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Electrophiles: Halogens, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, tetrahydrothiophenes, and various substituted thiophene derivatives .
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-4-methylthiophene-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is a key intermediate in the synthesis of various pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-Amino-4-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical modifications. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride
- 2-Amino-4-ethyl-5-methylthiophene-3-carboxylic acid methyl ester
- 3-Amino-4-methylthiophene-2-carboxylic acid methyl ester
Uniqueness
5-Amino-4-methylthiophene-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its amino and carboxylic acid groups provide versatile sites for further chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H7NO2S |
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Molecular Weight |
157.19 g/mol |
IUPAC Name |
5-amino-4-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO2S/c1-3-4(6(8)9)2-10-5(3)7/h2H,7H2,1H3,(H,8,9) |
InChI Key |
GMJIIONLVNOTFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1C(=O)O)N |
Origin of Product |
United States |
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